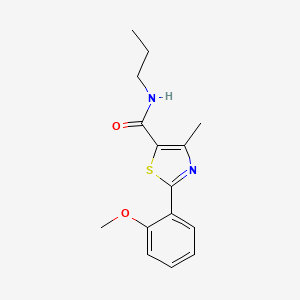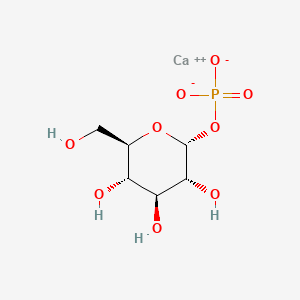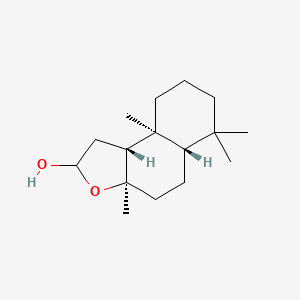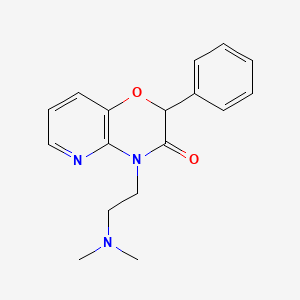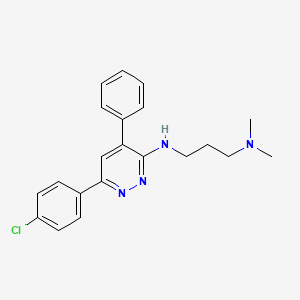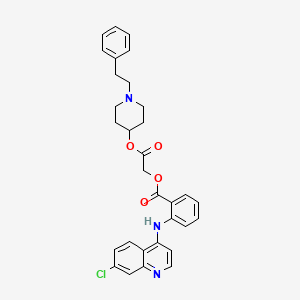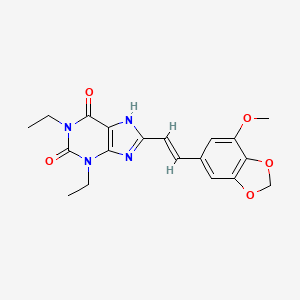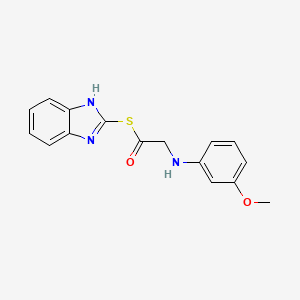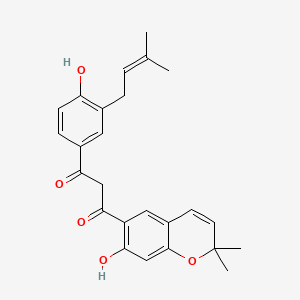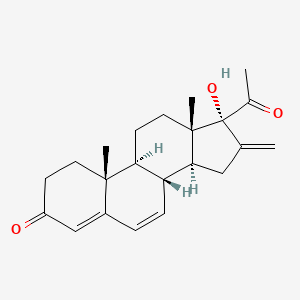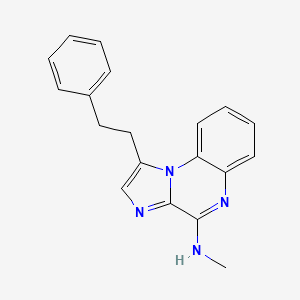
Kxz9LA2QV7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kxz9LA2QV7, also known as EAPB-0203, is a member of the imidazoquinoxaline family. This compound has garnered significant attention due to its potent biological activities, particularly in the field of oncology. The molecular formula of this compound is C19H18N4, and it has a molecular weight of 302.373 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kxz9LA2QV7 involves the formation of the imidazoquinoxaline core structure. The synthetic route typically starts with the condensation of 2-phenylethylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable nitrile to yield the imidazoquinoxaline core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Kxz9LA2QV7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazoquinoxaline core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoquinoxalines .
Scientific Research Applications
Kxz9LA2QV7 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Exhibits potent anticancer activity, particularly against T-cell lymphomas and HTLV-I–associated adult T-cell leukemia/lymphoma.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Kxz9LA2QV7 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound down-regulates antiapoptotic proteins such as c-IAP-1 and Bcl-XL, leading to the loss of mitochondrial membrane potential and the release of cytochrome c. This triggers the activation of caspases, particularly caspase 9 and caspase 3, resulting in programmed cell death. Additionally, this compound stabilizes p21 and p53 proteins in HTLV-I–transformed cells, further promoting apoptosis .
Comparison with Similar Compounds
Kxz9LA2QV7 is unique among imidazoquinoxalines due to its potent anticancer activity and ability to induce apoptosis without a prominent pro-inflammatory response. Similar compounds include:
Imiquimod: An immune response modifier used topically for treating genital warts and certain skin cancers.
EAPB-0503: Another imidazoquinoxaline derivative with similar anticancer properties but different molecular targets.
This compound stands out due to its specific mechanism of action and higher cytotoxicity against certain cancer cell lines .
Properties
CAS No. |
681284-86-6 |
|---|---|
Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-methyl-1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C19H18N4/c1-20-18-19-21-13-15(12-11-14-7-3-2-4-8-14)23(19)17-10-6-5-9-16(17)22-18/h2-10,13H,11-12H2,1H3,(H,20,22) |
InChI Key |
HOACPUXUWCASLE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N3C1=NC=C3CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B12741331.png)

